molecular formula C15H20N2O4S B2597272 N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-phenyloxalamide CAS No. 2309752-33-6

N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-phenyloxalamide

Cat. No.: B2597272
CAS No.: 2309752-33-6
M. Wt: 324.4
InChI Key: KUUVYLSUKNUKMS-UHFFFAOYSA-N
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Description

N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-phenyloxalamide is a synthetic organic compound characterized by its unique structure, which includes a tetrahydrothiophene ring, a hydroxyethoxy group, and an oxalamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-phenyloxalamide typically involves multiple steps:

    Formation of the Tetrahydrothiophene Ring: The initial step involves the synthesis of the tetrahydrothiophene ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydroxyethoxy Group: The hydroxyethoxy group is introduced via an etherification reaction, where an alcohol reacts with an appropriate alkylating agent in the presence of a base.

    Oxalamide Formation: The final step involves the formation of the oxalamide linkage. This is typically achieved by reacting the intermediate compound with oxalyl chloride and an amine (in this case, aniline) under controlled conditions to form the desired oxalamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxalamide linkage, potentially breaking it down into simpler amines and alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-phenyloxalamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins or enzymes makes it useful for investigating biological pathways and mechanisms.

Medicine

In medicine, this compound is being explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industrial applications, this compound could be used in the development of new materials with unique properties, such as improved stability or reactivity. It may also find use in the production of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-phenyloxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethoxy group may facilitate binding to these targets, while the oxalamide linkage could play a role in stabilizing the compound-target complex. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
  • N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-(isoxazol-3-yl)oxalamide

Uniqueness

Compared to similar compounds, N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-phenyloxalamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the hydroxyethoxy group and the tetrahydrothiophene ring, in particular, may enhance its reactivity and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c18-7-8-21-15(6-9-22-11-15)10-16-13(19)14(20)17-12-4-2-1-3-5-12/h1-5,18H,6-11H2,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUVYLSUKNUKMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(CNC(=O)C(=O)NC2=CC=CC=C2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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